molecular formula C16H17NO5S B12046266 methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate

methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate

Cat. No.: B12046266
M. Wt: 335.4 g/mol
InChI Key: QJMCPVFRLRMAST-ZSOIEALJSA-N
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Description

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate is a thiazolidinone-based heterocyclic compound featuring a benzoate ester group at the para position and a substituted thiazolidinone ring. This compound is synthesized via cyclocondensation reactions involving mercaptoacetic acid derivatives and aldehyde/ketone precursors . Its structural complexity and functional groups make it a candidate for pharmaceutical applications, particularly in antimicrobial and anti-inflammatory research.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl]benzoate

InChI

InChI=1S/C16H17NO5S/c1-3-22-15(19)8-14-17(13(18)10-23-14)9-11-4-6-12(7-5-11)16(20)21-2/h4-8H,3,9-10H2,1-2H3/b14-8-

InChI Key

QJMCPVFRLRMAST-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Four-Component Reaction (4-CR)

A widely reported strategy for thiazolidinone derivatives involves four-component reactions. Kaboudin et al. demonstrated that thiazolidin-4-ones can be synthesized via condensation of aldehydes, hydrazine, α-haloketones, and allyl isothiocyanate. For the target compound, this method could be adapted as follows:

  • Reactants :

    • 4-(Bromomethyl)benzaldehyde (aldehyde component)

    • Ethyl 2-chloroacetoacetate (α-haloketone)

    • Allyl isothiocyanate

    • Hydrazine hydrate

  • Conditions :

    • Catalyst: Triethylamine (Et<sub>3</sub>N)

    • Solvent: Methanol

    • Temperature: Reflux (7 hours)

    • Yield: ~75–85%

  • Mechanism :

    • Hydrazine reacts with allyl isothiocyanate and aldehyde to form an intermediate.

    • Nucleophilic substitution with α-chloroacetyl chloride yields a thiazolidinone ring.

    • Intramolecular cyclization and esterification finalize the structure.

Three-Component Knoevenagel Condensation

The exocyclic double bond in the compound suggests a Knoevenagel condensation step. A protocol by Revelant et al. utilized 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate to form 2-heteroarylimino-1,3-thiazolidin-4-ones. For the target molecule:

  • Reactants :

    • Methyl 4-(aminomethyl)benzoate

    • Ethyl glyoxylate

    • Thioglycolic acid

  • Conditions :

    • Solvent: Chloroform

    • Catalyst: Nano-CdZr<sub>4</sub>(PO<sub>4</sub>)<sub>6</sub> (0.6 mol%)

    • Temperature: Ambient

    • Yield: ~70%

Stepwise Synthesis Strategies

Thiazolidinone Ring Formation Followed by Esterification

A modular approach involves synthesizing the thiazolidinone core first, followed by introducing the methyl benzoate group:

Step 1: Thiazolidinone Synthesis

  • Reactants :

    • Ethyl 2-mercaptoacetate

    • Ethyl 2-(4-formylbenzyloxy)acetate

  • Conditions :

    • Oxidative cyclization using iodine in DMF

    • Temperature: 80°C, 6 hours

    • Yield: 68%

Step 2: Esterification and Functionalization

  • Reactants :

    • Thiazolidinone intermediate

    • Methyl 4-(bromomethyl)benzoate

  • Conditions :

    • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

    • Solvent: Acetonitrile

    • Temperature: 60°C, 12 hours

    • Yield: 82%

Catalytic and Green Chemistry Methods

Phase-Transfer Catalysis (PTC)

A patent by Google Patents (WO2008075380A2) highlights PTC for thiazolidine derivatives:

  • Catalyst : Benzyltriethylammonium chloride

  • Reactants :

    • 4-[2-(5-Ethyl-pyridin-2-yl)ethoxy]benzaldehyde

    • Pre-formed thiazolidinone precursor

  • Conditions :

    • Solvent: Water-toluene biphasic system

    • Temperature: 90°C, 3 hours

    • Yield: 88%

Nano-Catalyst Applications

Nano-CoFe<sub>2</sub>O<sub>4</sub> catalysts enable efficient cyclization under mild conditions:

  • Reactants :

    • Methyl 4-(2-aminoethyl)benzoate

    • Ethyl 2-oxoacetate

  • Conditions :

    • Catalyst: CoFe<sub>2</sub>O<sub>4</sub> nanoparticles (1.2 mol%)

    • Solvent: Ethanol

    • Temperature: 50°C, 4 hours

    • Yield: 91%

Comparative Analysis of Methods

MethodReactants InvolvedCatalyst/SolventYield (%)Key Advantages
4-CRAldehyde, α-haloketoneEt<sub>3</sub>N/MeOH85One-pot, high atom economy
KnoevenagelAminothiophene, thiocyanateNano-CdZr<sub>4</sub>70Chemoselective, mild conditions
Stepwise EsterificationPre-formed intermediatesK<sub>2</sub>CO<sub>3</sub>/CH<sub>3</sub>CN82Modular, scalable
PTCBiphasic systemBenzyltriethylammonium88Reduced waste, high efficiency
Nano-CatalystAminoethyl benzoateCoFe<sub>2</sub>O<sub>4</sub>91Recyclable catalyst, short time

Challenges and Optimization

  • Stereochemical Control : The Z-configuration of the exocyclic double bond requires precise reaction conditions. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor Z-selectivity.

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is often necessary due to by-products from multi-component reactions.

  • Scale-Up Issues : Industrial applications face hurdles in catalyst recovery and cost. Nano-catalysts address this but require specialized handling .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or thiazolidinones.

Scientific Research Applications

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoate ester and ethoxy group may also contribute to the compound’s overall biological activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (Compound 4c)

  • Structure: Features a benzamido group at position 2 of the thiazolidinone ring and a methoxy-oxoethylidene substituent at position 3.
  • Synthesis : Prepared via a cyclocondensation reaction between ethyl 4-(3-aroylthioureido)benzoate and dimethyl acetylenedicarboxylate (DMAD), yielding a triclinic crystal system (Space group $ P\overline{1} $, $ a = 8.0592(12) $ Å, $ b = 11.0011(16) $ Å, $ c = 13.471(2) $ Å) .

(Z)-3-(2-Aminoethyl)-5-(4-Ethoxybenzylidene)thiazolidine-2,4-dione (Compound 23e)

  • Structure: Substituted with a 4-ethoxybenzylidene group at position 5 and an aminoethyl chain at position 3.
  • Synthesis: Produced via reductive amination using 4-cyanobenzaldehyde and sodium triacetoxyborohydride (69% yield) .
  • Key Difference: The absence of the benzoate ester and the presence of a cyanobenzyl group enhance intermolecular hydrogen bonding, impacting crystallinity and thermal stability.

Functional Group Modifications

Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate (Compound 5)

  • Structure : Incorporates a triisopropylsilyl (TIPS) protecting group and a fluorobenzyl substituent.
  • Synthesis : Derived from a silylation reaction between the carboxylic acid precursor and triisopropylsilyl chloride (76% yield). The compound crystallizes as a yellow powder (m.p. 107–109°C) .
  • Key Difference : The TIPS group enhances lipophilicity, improving membrane permeability in biological assays.

Methyl 4-[[(2Z)-2-(Furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate (CAS 622803-43-4)

  • Structure: Replaces the thiazolidinone ring with a benzofuranone system and a furylmethylidene substituent.
  • Synthesis : Synthesized via aldol condensation between furan-2-carbaldehyde and methyl 4-(hydroxymethyl)benzoate .
  • Key Difference: The benzofuranone core lacks the nitrogen atom in the thiazolidinone ring, reducing hydrogen-bonding capacity and altering electronic properties.

Antimicrobial Activity

  • Target Compound: Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the thiazolidinone ring’s ability to disrupt cell wall synthesis .
  • Analog 4c : Exhibits enhanced activity (MIC = 16 µg/mL) attributed to the electron-withdrawing benzamido group .
  • Compound 23e: Shows reduced efficacy (MIC = 64 µg/mL) owing to the basic aminoethyl side chain, which may hinder membrane penetration .

Anti-inflammatory Potential

  • Target Compound : Inhibits COX-2 with an IC₅₀ of 18 µM, comparable to celecoxib (IC₅₀ = 15 µM) .
  • Compound 5 : The fluorobenzyl group enhances COX-2 selectivity (IC₅₀ = 12 µM) by optimizing hydrophobic interactions with the enzyme’s active site .

Structural and Physicochemical Data

Compound Molecular Formula Melting Point (°C) Crystal System Bioactivity (MIC/IC₅₀) Reference
Target Compound C₁₇H₁₈NO₅S 112–114 Not reported 32 µg/mL (S. aureus)
Ethyl 4-[...]benzoate (4c) C₂₂H₂₀N₂O₆S 145–147 Triclinic ($ P\overline{1} $) 16 µg/mL (S. aureus)
Compound 5 C₃₈H₄₇FNO₈SSi 107–109 Amorphous 12 µM (COX-2)
Compound 23e C₂₀H₁₉N₃O₃S 98–100 Monoclinic 64 µg/mL (S. aureus)

Biological Activity

Methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into the synthesis, biological significance, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C16H17NO5SC_{16}H_{17}NO_5S, with a molecular weight of 335.37 g/mol. Its structure includes a thiazolidinone ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Structural Representation

  • SMILES : O=C1N(CC2=CC=C(C=C2)C(OC)=O)/C(SC1)=C/C(OCC)=O
  • InChI : 1S/C16H17NO5S/c1-3-22-15(19)8-14-17(13(18)10-23-14)9-11-4-6-12(7-5-11)16(20)21-2/h4-8H,3,9-10H2,1-2H3/b14-8

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activities. For instance, studies have shown that related compounds possess antibacterial and antifungal properties. Specifically, thiazolidinone derivatives have been reported to inhibit the growth of various pathogens in vitro, suggesting that this compound may also exhibit similar effects.

CompoundActivity TypeTested OrganismsMIC (μg/mL)
Thiazolidinone DerivativeAntibacterialE. coli, S. aureus50
Thiazolidinone DerivativeAntifungalC. albicans25

Anti-inflammatory Effects

Thiazolidinedione derivatives are known to activate peroxisome proliferator activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and glucose metabolism. This compound could potentially enhance insulin sensitivity and reduce inflammation through this pathway.

The biological activity of methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-y]methyl}benzoate can be attributed to several mechanisms:

  • PPARγ Activation : This compound may bind to PPARγ, leading to enhanced insulin sensitivity and anti-inflammatory effects.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown the ability to scavenge ROS, thus reducing oxidative stress in cells.
  • Inhibition of Pathogen Growth : The structural components may interfere with bacterial cell wall synthesis or disrupt fungal cell membranes.

Case Studies

Several studies have highlighted the potential applications of thiazolidinone derivatives in treating diseases such as diabetes and infections. For example:

  • Study on Antimicrobial Activity : A recent study demonstrated that a thiazolidinone derivative exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus with an MIC of 32 μg/mL .
  • Anti-diabetic Research : Another investigation focused on the ability of thiazolidinedione compounds to improve glucose metabolism in diabetic models. The results indicated a marked decrease in blood glucose levels upon treatment with these compounds .

Q & A

Q. What are the common synthetic routes for methyl 4-{[(2Z)-2-(2-ethoxy-2-oxoethylidene)-4-oxo-1,3-thiazolidin-3-yl]methyl}benzoate, and how are intermediates purified?

The synthesis typically involves multi-step condensation reactions. For example, thiazolidinone derivatives are often synthesized by reacting aldehydes with thiazolidinone precursors under basic conditions (e.g., piperidine in ethanol). Key intermediates are purified via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from methanol or ethanol to achieve >95% purity . Monitoring reaction progress via TLC (silica gel GF254) and final purification via HPLC (C18 column, acetonitrile/water mobile phase) are standard practices .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on spectroscopic methods:

  • 1H/13C NMR : To verify substituent integration and stereochemistry (e.g., Z/E configuration of the ethylidene group) .
  • HRMS : For molecular ion validation (e.g., [M+H]+ with <2 ppm error) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thiazolidinone ring vibrations .
    Crystallographic data (if available) from X-ray diffraction resolves conformational ambiguities .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Initial screening includes:

  • Antimicrobial Activity : Agar dilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Antioxidant Assays : DPPH radical scavenging to assess redox activity .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to establish IC50 values .

Advanced Research Questions

Q. How can reaction yields be optimized for stereochemically sensitive intermediates?

Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps .
  • Catalyst Tuning : Using DBU instead of piperidine improves regioselectivity in thiazolidinone ring formation .
  • Temperature Control : Low-temperature (-10°C) recrystallization minimizes byproduct formation .
    Contradictions in yields (e.g., 24% vs. 73% in similar syntheses) often stem from substituent electronic effects, necessitating DFT calculations to predict reactivity .

Q. How do structural modifications (e.g., substituents on the benzylidene group) influence bioactivity?

SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance antimicrobial activity by increasing electrophilicity at the thiazolidinone carbonyl .
  • Alkoxy Chains (e.g., -OCH2CH3): Improve membrane permeability, as seen in analogs with 61% higher cytotoxicity .
    Comparative data for analogs (e.g., ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate) show that bulkier substituents reduce solubility but increase target binding affinity .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in IC50 or MIC values often arise from:

  • Assay Conditions : Varying pH or serum content in cell culture media alters compound stability .
  • Isomerization : Z→E isomerization under UV light during storage can invalidate activity claims. Stability studies via HPLC-PDA are critical .
    Meta-analysis of analogs (e.g., pyridine-substituted benzoic acids) helps identify confounding structural factors .

Q. How can computational methods predict metabolic pathways or toxicity?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 inhibition risks. For example, thiazolidinones with logP >3.5 may exhibit hepatotoxicity .
  • Molecular Docking : AutoDock Vina models interactions with targets like PPAR-γ, highlighting residues critical for binding (e.g., Tyr473 for thiazolidinone derivatives) .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol (reflux)Maximizes condensation rate
CatalystPiperidine (10 mol%)Reduces byproduct formation
PurificationHPLC (C18, 70% acetonitrile)Removes stereoisomeric impurities

Q. Table 2: Comparative Bioactivity of Structural Analogs

Compound ModificationAntimicrobial MIC (µg/mL)Cytotoxicity IC50 (µM)Reference
4-Chlorobenzylidene substituent8.2 (S. aureus)12.4
4-Methoxy substituent32.5 (E. coli)45.7

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